5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile
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Overview
Description
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile typically involves a multi-step process. One common method is the catalyst-free, one-pot, three-component synthesis. This method involves the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives in water and ethanol at room temperature . The reaction proceeds via a tandem Knoevenagel-cyclocondensation reaction, which is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino and methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles
- 3-Amino-1H-pyrazole-4,5-dicarbonitrile
Uniqueness
5-Amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
CAS No. |
879458-93-2 |
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Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-amino-1-(4-methoxybenzoyl)pyrazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H9N5O2/c1-20-9-4-2-8(3-5-9)13(19)18-12(16)10(6-14)11(7-15)17-18/h2-5H,16H2,1H3 |
InChI Key |
ONVHAKZFLAIFFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C#N)C#N)N |
solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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